molecular formula C19H20FN7O B2819223 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide CAS No. 2319847-85-1

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide

カタログ番号: B2819223
CAS番号: 2319847-85-1
分子量: 381.415
InChIキー: OKZBUDSZBJOEGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide” is a chemical compound with the molecular formula C17H19FN8 . It has an average mass of 354.385 Da and a monoisotopic mass of 354.171661 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C17H19FN8), average mass (354.385 Da), and monoisotopic mass (354.171661 Da) . Other specific physical and chemical properties are not available in the retrieved data.

科学的研究の応用

Anti-Asthmatic Activity

  • Synthetic Studies on Condensed-Azole Derivatives: A series of compounds including triazolo[1,5-b]pyridazin-6-yl derivatives were synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs. Some compounds, notably those with a gem-dialkyl or a cycloalkylidene group, demonstrated potent anti-asthmatic activity (Kuwahara et al., 1997).

Antiproliferative Activity

  • Antiproliferative Activity of Triazolo[4,3-b]pyridazine Derivatives: A library of these derivatives showed significant inhibition of the proliferation of endothelial and tumor cells, indicating potential use in cancer treatment (Ilić et al., 2011).

Structural Analysis and Pharmaceutical Importance

  • Synthesis and Structure Analysis of Triazolo[4,3-b]pyridazine Compounds: The study emphasized the pharmaceutical importance of heterocyclic compounds like pyridazine analogs, including their structural and energy framework analysis (Sallam et al., 2021).

Antagonist Clinical Candidate

  • P2X7 Antagonist Clinical Candidate Discovery: This research involved the development of a dipolar cycloaddition reaction to access novel triazolo[4,5-c]pyridine P2X7 antagonists, with potential therapeutic applications in mood disorders (Chrovian et al., 2018).

Anticancer Activity

  • Synthesis of Triazolo[4,3-a]quinolin-Derived Ureas: A series of these derivatives were synthesized and evaluated for anticancer activity, demonstrating significant cytotoxicity against certain cancer cell lines (Reddy et al., 2015).

Selective Estrogen Receptor Degrader and Antagonist

  • Development of AZD9833 for ER+ Breast Cancer: The compound AZD9833, a selective estrogen receptor degrader (SERD) and antagonist, was optimized for the treatment of ER+ breast cancer and advanced into clinical trials (Scott et al., 2020).

Anti-HAV Activity

  • Activity Against Hepatitis-A Virus: Novel triazolo[4,3‐b]pyridazine derivatives were synthesized and demonstrated promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).

5-HT2 Antagonist Activity

  • Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives: These compounds were prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, indicating potential use in treating serotonin-related disorders (Watanabe et al., 1992).

Antibacterial Agents

  • Synthesis of Azetidinylquinolones: This study focused on the preparation of azetidinylquinolone compounds and their effectiveness as antibacterial agents, highlighting the importance of stereochemistry in enhancing activity (Frigola et al., 1995).

将来の方向性

The future directions for this compound could involve further studies on its synthesis, structure, reactivity, mechanism of action, and pharmacological activities. Compounds with similar structures have shown promising biological activities, suggesting potential applications in drug design, discovery, and development .

特性

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O/c1-25(19(28)14-7-8-21-9-15(14)20)13-10-26(11-13)17-6-5-16-22-23-18(27(16)24-17)12-3-2-4-12/h5-9,12-13H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZBUDSZBJOEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=C(C=NC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。